molecular formula C21H25N3O4 B11562956 (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(4-ethylphenyl)butanamide

Cat. No.: B11562956
M. Wt: 383.4 g/mol
InChI Key: OXBQWLVSTSYBCB-OEAKJJBVSA-N
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Description

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the core structure through a series of condensation and substitution reactions. Key reagents include 2,4-dimethoxybenzaldehyde and 4-ethylphenylamine, which undergo a formylation reaction to introduce the formamido group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the formamido group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with similar structural features.

    Heparinoid: Compounds with similar functional groups and biological activities.

Uniqueness

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(4-ETHYLPHENYL)BUTANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(E)-[4-(4-ethylanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide

InChI

InChI=1S/C21H25N3O4/c1-5-15-6-8-16(9-7-15)22-20(25)12-14(2)23-24-21(26)18-11-10-17(27-3)13-19(18)28-4/h6-11,13H,5,12H2,1-4H3,(H,22,25)(H,24,26)/b23-14+

InChI Key

OXBQWLVSTSYBCB-OEAKJJBVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)OC)OC)/C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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